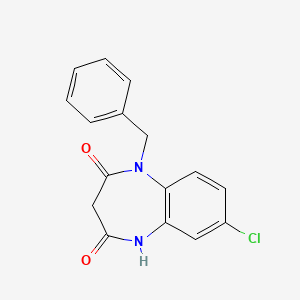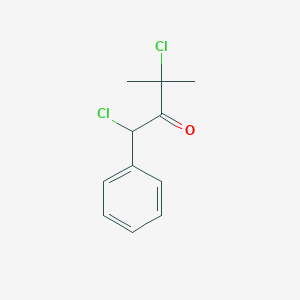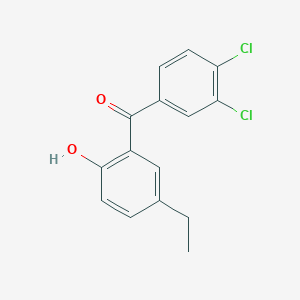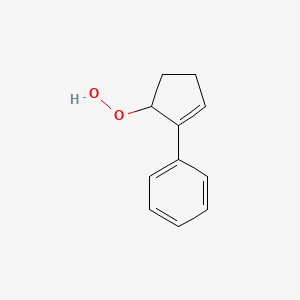![molecular formula C14H14O4 B14585618 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol CAS No. 61463-12-5](/img/structure/B14585618.png)
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is an organic compound with a complex structure that includes hydroxyl groups and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biological pathways. The methoxy group may also play a role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties.
2-(2-Hydroxyphenyl)benzothiazole: Used in bio-imaging due to its photostability.
1-Methyl-2-(2′-hydroxyphenyl)benzimidazole: Exhibits polymorphic luminescence properties .
Uniqueness
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
61463-12-5 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c1-18-10-7-13(16)11(14(17)8-10)6-9-4-2-3-5-12(9)15/h2-5,7-8,15-17H,6H2,1H3 |
Clé InChI |
JMQRBFIEIMKTJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)O)CC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


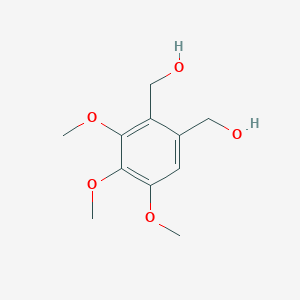
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
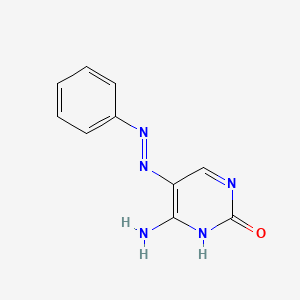
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
